Data Deficiency in the Public Domain for (E)-3-(Furan-2-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide: A Quantitative Assessment of Available Comparator Evidence
A systematic search of primary research papers, patents (including USPTO, WIPO, and EPO databases), authoritative databases (PubChem, ChEMBL, DrugBank, and the NCI Developmental Therapeutics Program repository), and reputable vendor technical datasheets (excluding excluded sources) was conducted for CAS 2035021-79-3. The search yielded zero primary publications containing quantitative biological activity data for this specific compound [1]. No patents claiming composition-of-matter or method-of-use were identified. No entries were found in PubChem, ChEMBL, or DrugBank. The compound is not present in the NCI DTP plated compound collection. As a result, there are no direct head-to-head (H2H) comparisons, cross-study comparable data, or class-level inferences supported by primary quantitative data available to establish differentiation from analogs. This absence is a critical data point for procurement decisions: any claimed biological activity cannot be verified against a peer-reviewed baseline, and the compound should be considered an uncharacterized probe until primary data emerge [1].
| Evidence Dimension | Availability of quantitative biological activity data in the public domain |
|---|---|
| Target Compound Data | 0 primary publications; 0 patent records; 0 authoritative database entries with quantitative activity data |
| Comparator Or Baseline | Typical well-characterized probe compounds: ≥1 primary publication with IC50/EC50 data, target engagement, and selectivity profile |
| Quantified Difference | Target compound lacks all three elements (publications, patents, database entries), whereas a typical probe compound possesses at least one |
| Conditions | Search performed across PubMed, Google Scholar, SciFinder, PubChem, ChEMBL, DrugBank, USPTO, WIPO, EPO, and the NCI DTP repository |
Why This Matters
Procurement of a compound with zero publicly verifiable activity data introduces unquantifiable risk into experimental design, as potency, selectivity, and mechanism of action are entirely unvalidated.
- [1] Comprehensive search of PubMed, SciFinder, PubChem, ChEMBL, DrugBank, USPTO, WIPO, EPO, and NCI DTP databases for CAS 2035021-79-3, conducted May 2026. No primary research articles, patents, or database entries with quantitative biological data were identified. View Source
